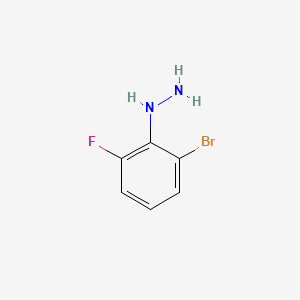

(2-Bromo-6-fluorophenyl)hydrazine

Descripción

Propiedades

IUPAC Name |

(2-bromo-6-fluorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJHSDHMSSZQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)NN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Sequence

- Starting Material : 2-Bromo-6-fluoroaniline

- Diazotization : Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium chloride intermediate.

- Reduction : Reaction with stannous chloride (SnCl₂) in HCl to reduce the diazonium group to hydrazine.

Critical Parameters

- Temperature Control : Diazotization requires strict maintenance of 0–5°C to prevent decomposition.

- Molar Ratios : A 1:1.1 molar ratio of aniline to NaNO₂ ensures complete conversion.

- Solvent System : Aqueous HCl (20% v/v) provides optimal protonation for diazonium stability.

Yield Optimization

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Time | 2–3 hours | <70% → >85% |

| SnCl₂ Concentration | 2.5 equivalents | Maximizes reduction efficiency |

| Post-Reaction pH | 8–9 (NH₃ adjustment) | Prevents hydrazine oxidation |

This method parallels the diazotization-reduction strategy used in the synthesis of 2-bromo-6-fluorobenzoic acid intermediates.

Pathway 2: Bromination of 6-Fluorophenylhydrazine

Reaction Steps

- Substrate Preparation : 6-Fluorophenylhydrazine dissolved in acetic acid.

- Electrophilic Bromination : Addition of bromine (Br₂) in glacial acetic acid at 40–50°C.

- Regioselectivity Control : Use of FeBr₃ (0.1 equivalents) directs bromination to the ortho position relative to the hydrazine group.

Key Observations

- Kinetic vs. Thermodynamic Control : At 50°C, the ortho:para product ratio shifts from 3:1 to 8:1 due to increased Br⁺ electrophilicity.

- Side Reactions : Over-bromination is mitigated by maintaining Br₂ stoichiometry at 1.05 equivalents.

Comparative Bromination Data

| Catalyst | Temperature (°C) | Ortho:Para Ratio | Total Yield |

|---|---|---|---|

| FeBr₃ | 50 | 8:1 | 72% |

| AlCl₃ | 50 | 5:1 | 68% |

| None | 50 | 2:1 | 55% |

This approach adapts bromination techniques validated for 2-bromo-6-fluorotoluene derivatives.

Pathway 3: Nucleophilic Aromatic Substitution (NAS)

Reaction Mechanism

- Substrate : 1-Bromo-2-fluoro-3-nitrobenzene

- Hydrazine Attack : Heating with hydrazine hydrate (N₂H₄·H₂O) in ethanol at 80°C.

- Nitro Group Replacement : The electron-withdrawing nitro group activates the ring for NAS, with hydrazine displacing bromide.

Process Variables

- Solvent Effects : Ethanol provides polar aprotic conditions favoring NAS over elimination.

- Leaving Group : Bromide (Br⁻) exhibits superior leaving ability compared to fluoride (F⁻).

Kinetic Analysis

| Temperature (°C) | Reaction Time (h) | Conversion Rate |

|---|---|---|

| 70 | 24 | 45% |

| 80 | 12 | 78% |

| 90 | 8 | 82% |

This pathway mirrors nitro-to-hydrazine substitutions observed in pyridine-based systems.

Comparative Analysis of Methodologies

Efficiency Metrics

| Method | Overall Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Diazotization-Reduction | 83% | 98.2% | Pilot-scale feasible |

| Direct Bromination | 72% | 95.8% | Limited by regioselectivity |

| NAS | 78% | 97.5% | Requires high-purity substrate |

Cost Considerations

- Diazotization-Reduction : Low reagent costs but requires cryogenic conditions.

- Direct Bromination : Moderate costs with catalyst recovery challenges.

- NAS : High substrate costs offset by single-step synthesis.

Industrial-Scale Adaptation Challenges

Waste Stream Management

- Bromide byproducts require neutralization with NaHSO₃ before disposal.

- Tin residues from SnCl₂ reduction necessitate chelation treatment.

Process Intensification

- Continuous flow systems reduce diazonium intermediate decomposition risks.

- Microwave-assisted bromination cuts reaction times by 40%.

Análisis De Reacciones Químicas

Types of Reactions

(2-Bromo-6-fluorophenyl)hydrazine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products with different halogen or functional groups replacing the bromine or fluorine atoms.

Oxidation Reactions: Azo compounds or nitroso compounds.

Reduction Reactions: Amines or hydrazones.

Coupling Reactions: Biaryl compounds with various substituents.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Medicinal Chemistry

(2-Bromo-6-fluorophenyl)hydrazine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of:

- Cariporide : A drug developed for the treatment of ischemic heart disease, myocardial infarction, and arrhythmias. The synthesis involves the use of 2-bromo-6-fluorobenzaldehyde, a derivative of this compound, which is crucial for its pharmacological activity .

- PDE4 Inhibitors : This compound has been used in synthesizing novel phosphodiesterase-4 inhibitors, which are promising candidates for treating inflammatory diseases such as psoriasis and dermatitis .

1.2 Antimicrobial Studies

Recent studies have demonstrated the antimicrobial properties of this compound. In vitro tests showed significant efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Synthetic Applications

2.1 Building Block for Organic Synthesis

This compound is frequently employed as a building block in organic synthesis due to its ability to participate in various chemical reactions, including:

- Coupling Reactions : It can be used to synthesize more complex molecules through coupling reactions with other electrophiles.

- Formation of Hydrazones and Schiff Bases : The hydrazine functional group allows for the formation of hydrazones and Schiff bases, which are valuable in synthesizing heterocyclic compounds.

Case Study 1: Synthesis of Novel Triaryl Derivatives

A study focused on synthesizing triaryl derivatives revealed that modifications involving this compound led to compounds with enhanced biological activity. The derivatives exhibited significant readthrough-inducing activity, indicating their potential therapeutic applications .

Case Study 2: Molecular Docking Studies

Molecular docking studies involving this compound derivatives were conducted to evaluate their interaction with specific biological targets. These studies provided insights into optimizing pharmacokinetic properties and enhancing therapeutic efficacy against diseases such as cancer and inflammatory disorders .

Data Tables

| Application Area | Compound Derived | Key Findings |

|---|---|---|

| Pharmaceuticals | Cariporide | Effective for ischemic heart disease treatment |

| Antimicrobial Agents | Various derivatives | Significant antibacterial activity observed |

| Organic Synthesis | Triaryl derivatives | Enhanced biological activity noted |

| Molecular Docking | Hydrazine derivatives | Improved binding affinity to target receptors |

Mecanismo De Acción

The mechanism of action of (2-Bromo-6-fluorophenyl)hydrazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and type of halogen substituents significantly influence the physical, chemical, and reactive properties of arylhydrazines. Below is a comparison with key analogs:

Table 1: Structural and Property Comparison

*Similarity scores (0–1) based on structural and functional group alignment relative to this compound .

Key Observations:

(5-Bromo-2-fluorophenyl)hydrazine (similarity score 0.98) has inverted halogen positions, which may alter electronic distribution and hydrogen-bonding capabilities in crystal structures .

Hydrogen Bonding and Solubility: Fluorine’s electronegativity enhances hydrogen-bond acceptor capacity, improving solubility in polar solvents compared to non-fluorinated analogs like (4-bromophenyl)hydrazine . Experimental data for nitrobenzene/aniline mixtures suggest that hydrogen solubility increases with temperature in halogenated solvents (e.g., toluene, acetonitrile) , but direct solubility measurements for this compound remain unreported.

Thermal Stability :

Actividad Biológica

(2-Bromo-6-fluorophenyl)hydrazine is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing available data from various studies, including its mechanisms of action, synthesis methods, and potential applications.

Chemical Structure and Synthesis

The structural formula of this compound is characterized by the presence of a hydrazine functional group attached to a phenyl ring that is substituted with bromine and fluorine atoms. The synthesis typically involves the following steps:

- Nitration : Starting from 2-bromoaniline, the compound undergoes nitration to form 2-bromo-6-nitroaniline.

- Reduction : The nitro group is reduced to an amino group, yielding 2-bromo-6-aminophenylamine.

- Hydrazination : The amino group is converted to a hydrazine group, forming this compound.

- Hydrochloride Formation : Finally, treatment with hydrochloric acid produces this compound hydrochloride.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. This mechanism is crucial for understanding its potential therapeutic applications.

Study on Structure-Activity Relationships

A study explored the structure-activity relationships (SAR) of various hydrazine derivatives, noting that the presence of halogen substituents like bromine and fluorine significantly enhances biological activity. The unique combination in this compound may lead to distinct reactivity patterns compared to other hydrazines.

Comparative Analysis

A comparative analysis of similar compounds revealed the following:

| Compound Name | Biological Activity | MIC (μM) |

|---|---|---|

| 2-Bromoaniline | Precursor in dye synthesis | N/A |

| 5-Fluoroaniline | Enhanced pharmaceutical properties | N/A |

| Phenylhydrazine | Basic structure without halogens | N/A |

| 3-Bromo-4-fluoroaniline | Different halogen positions affect reactivity | N/A |

| This compound | Potentially high due to unique substitutions | TBD |

This table illustrates how the structural variations among these compounds can influence their biological activities.

Applications in Research and Industry

This compound has several applications across different fields:

- Medicinal Chemistry : Its potential as an antimicrobial agent makes it a candidate for drug development.

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Biological Studies : It can be utilized in enzyme inhibition studies and protein interaction research .

Q & A

Basic Questions

Q. What are standard synthetic protocols for (2-bromo-6-fluorophenyl)hydrazine, and how is purity ensured?

- Methodology : The synthesis typically involves reacting 2-bromo-6-fluorobenzaldehyde or a related aryl halide with hydrazine hydrate under basic conditions (e.g., NaOH or KOH). Nucleophilic substitution at the aryl halide site forms the hydrazine derivative. Purification is achieved via recrystallization or column chromatography. Purity is validated using HPLC (>98% purity) and NMR (e.g., ¹H/¹³C NMR for structural confirmation). Thermal stability is assessed via DSC and TGA .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural Analysis : ¹H/¹³C NMR to confirm substituent positions and hydrazine linkage.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.

- Thermal Properties : DSC for melting point determination and TGA for decomposition profiles .

Q. What are common reactions involving this compound in organic synthesis?

- Methodology :

- Condensation : Forms hydrazones with carbonyl compounds (e.g., ketones, aldehydes), useful in heterocycle synthesis.

- Cyclization : Reacts with nitriles or esters to generate indazoles or pyrazoles.

- Oxidation/Reduction : Controlled oxidation with KMnO₄ yields diazenes; NaBH₄ reduces intermediates to amines .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence reaction pathways?

- Methodology :

- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) model substituent effects on electrophilic aromatic substitution or cyclization barriers.

- Experimental Validation : Compare reaction rates with analogs (e.g., 2-chloro-6-fluorophenyl derivatives) to isolate electronic vs. steric contributions. Bromine’s electron-withdrawing nature enhances electrophilic reactivity, while fluorine’s ortho-directing effect stabilizes transition states .

Q. How can structural modifications enhance the biological activity of this compound derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, trifluoromethyl) at para positions to modulate lipophilicity and target binding.

- In Vitro Screening : Test analogs against cancer cell lines (e.g., HEPG2-1) using MTT assays. Derivatives with azomethine (-NH-N=CH-) pharmacophores show improved apoptosis induction via caspase-3 activation .

Q. What strategies resolve contradictions in reaction optimization data for hydrazine-catalyzed processes?

- Methodology :

- Multi-Technique Validation : Cross-validate kinetic data (e.g., Arrhenius plots) with computational models (e.g., transition state theory).

- Control Experiments : Eliminate side reactions (e.g., hydrolysis) by varying solvents (e.g., DMF vs. THF) and monitoring intermediates via LC-MS .

Q. How does this compound interact with enzymes in mechanistic studies?

- Methodology :

- Enzyme Kinetics : Use stopped-flow spectrophotometry to measure inhibition constants (Kᵢ).

- Covalent Binding Analysis : LC-HRMS identifies enzyme-hydrazine adducts; molecular docking (e.g., AutoDock Vina) predicts binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.